2-Propyltetrahydrofuran

Descripción

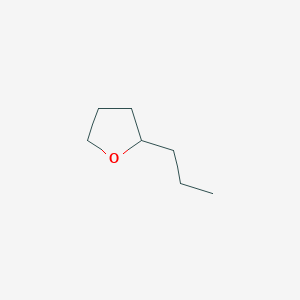

2-Propyltetrahydrofuran (2-PTHF) is a cyclic ether and an isomer of butyltetrahydrofuran (BTHF). It is primarily observed as a side product in catalytic hydrogenation processes involving tetrahydrofurfuryl alcohol (THFA). During the conversion of THFA to BTHF, competitive reaction pathways lead to the formation of 2-PTHF and linear alcohols like 1-octanol, depending on reaction conditions and catalyst design .

Propiedades

Fórmula molecular |

C7H14O |

|---|---|

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

2-propyloxolane |

InChI |

InChI=1S/C7H14O/c1-2-4-7-5-3-6-8-7/h7H,2-6H2,1H3 |

Clave InChI |

DTGZORBDGLEVNY-UHFFFAOYSA-N |

SMILES |

CCCC1CCCO1 |

SMILES canónico |

CCCC1CCCO1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The selectivity and formation of 2-PTHF are influenced by reactor type (batch vs. continuous flow), catalyst efficiency, and reaction parameters. Below is a comparative analysis with its analogs:

Table 1: Key Reaction Metrics for 2-PTHF and Related Compounds

| Compound | Structure Type | Selectivity (Batch) | Selectivity (Continuous Flow) | Main Reaction Pathway |

|---|---|---|---|---|

| BTHF | Cyclic Ether | 94% | 85% | Intramolecular dehydration |

| 2-PTHF | Cyclic Ether (Isomer) | <5% | ~10% | Isomerization side reaction |

| 1-Octanol | Linear Alcohol | <1% | ~5% | Hydrogenolysis |

Key Findings:

BTHF vs. 2-PTHF: BTHF is the target product in THFA hydrogenation, while 2-PTHF is a minor isomer formed via competing pathways. Batch reactors favor BTHF (94% selectivity) due to prolonged reaction times enabling precise control over intramolecular dehydration. In contrast, continuous flow systems show reduced BTHF selectivity (85%) and higher 2-PTHF yields (~10%), likely due to shorter residence times and incomplete thermodynamic equilibration .

2-PTHF vs. 1-Octanol: 1-Octanol arises from hydrogenolysis of THFA, a pathway distinct from the cyclization reactions forming 2-PTHF. Continuous flow systems slightly favor 1-octanol (~5% selectivity) over 2-PTHF, whereas batch reactors suppress both side products (<5% combined) .

Structural Implications: 2-PTHF’s cyclic structure confers lower polarity compared to 1-octanol, influencing its separation and downstream applications. Its isomerism with BTHF complicates purification, requiring advanced distillation or chromatographic methods.

Reaction Mechanism and Catalyst Impact

The formation of 2-PTHF is attributed to acid-catalyzed isomerization of BTHF intermediates. Catalyst choice (e.g., supported noble metals like Pt or Pd) significantly impacts side product distribution. For instance, Pt-based catalysts in batch systems minimize 2-PTHF by favoring direct cyclization, while Pd catalysts in flow reactors may promote unintended isomerization .

Industrial and Research Implications

The trade-off between BTHF selectivity and 2-PTHF byproduct generation highlights the importance of reactor design and catalyst optimization. Batch processes remain preferable for high-purity BTHF synthesis, whereas continuous flow systems, despite higher 2-PTHF yields, offer scalability and faster throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.